3-Ethyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-ethyl-8-(4-methoxy-3-methylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-4-20-15(21)17(18-16(20)22)7-9-19(10-8-17)26(23,24)13-5-6-14(25-3)12(2)11-13/h5-6,11H,4,7-10H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMLWYPSELAFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Ethyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS Number: 941928-11-6) is a novel compound that has garnered attention for its potential biological activities. This compound belongs to the class of spiro compounds, which are characterized by their unique structural features and diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 381.4 g/mol. The structure includes a triazaspiro framework, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₃O₅S |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 941928-11-6 |
The biological activity of this compound has been linked to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic effects, potentially through the inhibition of pro-inflammatory cytokines and modulation of pain pathways.
Key Findings from Research Studies
- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can significantly reduce the production of inflammatory mediators in macrophages stimulated by lipopolysaccharides (LPS) .
- Hematopoietic Effects : A study on derivatives of triazaspiro compounds indicated that they could accelerate the regeneration of lymphocyte and granulocyte cell pools in bone marrow, suggesting potential applications in treating conditions like anemia or immunodeficiency .
- Cytotoxicity : Research evaluating the cytotoxic effects of similar compounds revealed that they can induce apoptosis in cancer cell lines, indicating a possible role in cancer therapy .
Case Study 1: Anti-inflammatory Effects
A study published in Bioorganic & Medicinal Chemistry Letters evaluated the anti-inflammatory properties of related triazaspiro compounds. It was found that these compounds inhibited the NF-kB pathway, leading to decreased expression of inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 2: Hematopoietic Stimulation
In another study focusing on hematopoietic stimulation, derivatives similar to this compound were shown to enhance the proliferation of bone marrow cells in vitro and in vivo models .
Scientific Research Applications
Structural Information
- IUPAC Name : 3-Ethyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Molecular Formula : C₁₈H₂₄N₄O₄S
- Molecular Weight : 384.47 g/mol
Structural Features
The compound features a spirocyclic structure that is characteristic of many biologically active molecules. The presence of the sulfonyl group and the methoxy-substituted aromatic ring contributes to its potential pharmacological properties.
Antidepressant Activity
Research indicates that derivatives of triazaspiro compounds exhibit antidepressant properties. A study highlighted that these compounds can modulate neurotransmitter systems, particularly serotonin pathways, which are crucial for mood regulation. In animal models, compounds similar to this compound demonstrated significant reductions in depressive-like behaviors through receptor modulation .
Anti-inflammatory Effects
The sulfonyl group in this compound may enhance its anti-inflammatory capabilities. Studies have shown that sulfonamide-containing compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in treated subjects. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Properties
Triazaspiro compounds have also exhibited antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell functions or inhibition of essential enzymes. This opens avenues for developing new antimicrobial agents based on the structure of this compound .
Study on Antidepressant Effects
A notable study published in Bioorganic & Medicinal Chemistry Letters investigated the antidepressant effects of triazaspiro derivatives similar to this compound. The findings revealed significant behavioral improvements in animal models treated with these derivatives, indicating their potential as therapeutic agents for depression .
Research on Anti-inflammatory Properties
In another study focusing on anti-inflammatory properties, researchers found that compounds with similar structural features significantly decreased levels of inflammatory markers in experimental models. This supports the hypothesis that such compounds can modulate inflammatory responses effectively .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Antidepressant | Modulates serotonin pathways; reduces depressive behaviors in animal models |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; reduces inflammation markers |
| Antimicrobial | Disrupts microbial functions; inhibits essential enzymes |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, molecular properties, and reported activities:
*Calculated based on molecular formula.
Key Comparative Insights
Substituent Effects on Bioactivity Sulfonyl Group Modifications: The 4-methoxy-3-methylphenylsulfonyl group in the target compound provides moderate steric bulk and electron-donating effects, which may balance target affinity and metabolic stability. In contrast, the 3,4-dimethoxyphenylsulfonyl analog () showed explicit PHD2 inhibition, suggesting that additional methoxy groups enhance enzyme binding .
Synthetic Routes
- The target compound and its analogs are synthesized via multi-step routes involving:
- Bucherer–Berg reaction for piperidone functionalization (e.g., conversion to hydantoins) .
- Ullmann coupling for introducing sulfonyl groups .
- Reductive amination for alkylation at the 3-position .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl-substituted analog (LogP ~3.1 estimated) is more lipophilic than the methoxy/methyl-substituted target compound (LogP ~2.5), impacting solubility and absorption .
- Melting Points : Benzyl-substituted derivatives exhibit high melting points (>250°C), correlating with crystalline stability, whereas sulfonylated analogs are typically amorphous solids .
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of this spirocyclic triazaspiro compound?
The synthesis involves sulfonylation of the triazaspiro core and functionalization of the aryl group. Key steps include temperature control (e.g., 0–25°C for sulfonyl chloride coupling), solvent selection (dichloromethane or acetonitrile for polar intermediates), and purification via silica column chromatography with gradients like dichloromethane/methanol (9:1) . Anhydrous conditions are critical to prevent hydrolysis of sulfonyl intermediates . Yield optimization (~67–82%) requires stoichiometric balancing of reagents like triethylamine to neutralize HCl byproducts .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the spirocyclic structure?
Single-crystal X-ray diffraction (XRD) provides unambiguous confirmation of the spirocyclic geometry, including bond angles (e.g., β = 94.46° in monoclinic P21/c space groups) and torsion angles . Complement with -NMR to identify methylene protons in the spiro ring (δ 1.25–1.69 ppm) and sulfonyl-linked aromatic protons (δ 7.07–7.63 ppm) . IR spectroscopy validates carbonyl (1,700–1,750 cm) and sulfonyl (1,280–1,345 cm) groups .
Q. How can researchers assess the compound’s initial biological activity in vitro?
Use enzyme inhibition assays (e.g., kinase or protease targets) with IC determination via fluorogenic substrates. Molecular docking studies (e.g., AutoDock Vina) predict binding interactions with the sulfonyl group and triazaspiro core . For cytotoxicity, employ MTT assays on cancer cell lines, noting EC values in µM ranges .
Advanced Research Questions
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?
Contradictions arise from substituent positioning. For example, electron-withdrawing groups (e.g., -CF) on the phenyl ring enhance metabolic stability but may reduce binding affinity. Use comparative molecular field analysis (CoMFA) to map steric/electrostatic contributions . Validate with in vitro ADME assays (e.g., microsomal stability) and X-ray co-crystallography of protein-ligand complexes .
Q. How does molecular dynamics (MD) simulation clarify the conformational flexibility of the triazaspiro core?
MD simulations (e.g., GROMACS) reveal that the spirocyclic structure restricts rotation, stabilizing the chair conformation of the decane ring. This rigidity enhances target selectivity but may limit membrane permeability. Solvent-accessible surface area (SASA) calculations quantify hydrophobicity, guiding derivatization (e.g., adding methoxy groups to improve solubility) .
Q. What experimental designs mitigate off-target effects in vivo for this compound?
Employ CRISPR-Cas9 knockouts of suspected off-target proteins (e.g., cytochrome P450 isoforms) in rodent models. Use isotopic labeling (C or H) to track biodistribution and metabolite profiling via LC-HRMS . Pair with RNA-seq to identify differentially expressed genes in treated vs. control tissues .
Methodological Guidance
Q. How should researchers approach scale-up synthesis without compromising purity?
Optimize flow chemistry for exothermic steps (e.g., sulfonylation), using microreactors to maintain temperature control . Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches. Monitor purity via UPLC-MS (≥95% by area) and quantify residual solvents per ICH Q3C guidelines .
Q. What computational tools predict metabolic hotspots in this compound?
Use Schrödinger’s Metabolism Module or StarDrop’s WhichP450 to identify labile sites (e.g., N-demethylation of the triazaspiro ring). Validate predictions with human liver microsome (HLM) incubations and NADPH cofactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
